Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate
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Overview
Description
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate, typically involves the condensation of 1,3-diketones with hydrazines. One common method involves the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO to produce substituted pyrazoles .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often employ eco-friendly protocols, such as the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . These methods offer simple reaction workups and valuable eco-friendly attributes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and halogenated pyrazoles .
Scientific Research Applications
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or interact with DNA to exert their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate include:
3,5-Dimethylpyrazole: A precursor to various ligands used in coordination chemistry.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Another pyrazole derivative with similar structural features.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxy and carboxylate groups provides unique sites for chemical modifications and interactions with biological targets .
Biological Activity
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate (referred to as MHDPC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
MHDPC has the molecular formula C12H15N3O2 and features a pyrazole ring that contributes significantly to its biological activity. The compound exhibits a unique arrangement of functional groups that enhances its interaction with biological targets. Notably, the pyrazole moiety is known for its versatility in drug design, particularly in anti-inflammatory and anticancer therapies .
1. Anticancer Properties
MHDPC has shown promising results in various cancer cell lines. For instance, studies have reported its effectiveness against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines. The compound demonstrated significant growth inhibition with GI50 values of 3.79 µM for MCF7 and 12.50 µM for SF-268 .
Table 1: Anticancer Activity of MHDPC
Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|
MCF7 | 3.79 | - | - |
SF-268 | 12.50 | - | - |
NCI-H460 | 42.30 | - | - |
These findings suggest that MHDPC may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and death.
2. Anti-inflammatory Effects
The pyrazole derivatives, including MHDPC, are recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
3. Antimicrobial Activity
MHDPC has also been evaluated for its antimicrobial activity against various pathogens. The presence of the hydroxyl group in its structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Table 2: Antimicrobial Activity of MHDPC
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Candida albicans | 25 µg/mL |
The biological activity of MHDPC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : MHDPC inhibits key enzymes involved in inflammatory pathways and cancer progression.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : MHDPC has been shown to induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
Case Studies
Several case studies highlight the effectiveness of MHDPC:
- A study conducted on human lung cancer cell lines demonstrated that treatment with MHDPC resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis .
- Another investigation into the anti-inflammatory properties revealed that MHDPC reduced edema in animal models by inhibiting leukocyte infiltration into inflamed tissues .
Properties
CAS No. |
254734-20-8 |
---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-7(2,11)9(8-5)6(10)12-3/h11H,4H2,1-3H3 |
InChI Key |
MHYNETNACUIOMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=O)OC |
Origin of Product |
United States |
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